2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester
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Overview
Description
2-Azabicyclo[211]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester typically involves a multi-step process. One efficient method starts with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, which is prepared using a photochemical method. The key step involves a stereoselective electrophilic addition of phenylselenyl bromide to the double bond of cyclobutene dicarbamate. Subsequent ring closure in the presence of sodium hydride affords the desired azabicyclohexane compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like Jones reagent.
Reduction: Reductive removal of protecting groups can be achieved using hydrogenolysis.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used.
Reduction: Hydrogenolysis conditions typically involve hydrogen gas and a palladium catalyst.
Substitution: Phenylselenyl bromide for electrophilic addition and potassium acetate for nucleophilic substitution.
Major Products
The major products formed from these reactions include various functionalized derivatives of the azabicyclohexane core, such as hydroxy and carboxylic derivatives .
Scientific Research Applications
2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its role in drug design and development, particularly in creating molecules with specific biological activities.
Industry: Utilized in materials science for developing new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different chemical properties.
Bicyclo[2.1.1]hexane: Lacks the nitrogen atom present in azabicyclohexanes, leading to different reactivity and applications
Uniqueness
2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl)1-methyl ester is unique due to its specific substitution pattern and the presence of both ester and carboxylic acid functional groups. This combination provides a versatile platform for further chemical modifications and applications in various fields .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-O-methyl 2-O-(2-methylpropyl) 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO4/c1-8(2)7-17-11(15)13-6-9-4-12(13,5-9)10(14)16-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
OFRQPHYWQDAPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)N1CC2CC1(C2)C(=O)OC |
Origin of Product |
United States |
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